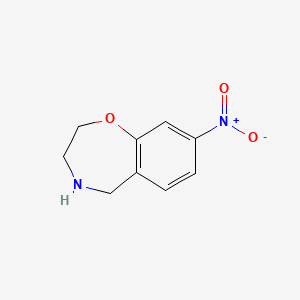

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine

Description

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a heterocyclic compound featuring a seven-membered benzoxazepine ring system with a nitro (-NO₂) substituent at the 8-position. Its molecular formula is C₉H₁₀N₂O₃ (molecular weight: 194.19 g/mol), and its structure includes a fused benzene ring and an oxygen-containing azepine backbone . Key spectral data include the SMILES string C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-] and InChIKey BZBLNIGJHJCHEF-UHFFFAOYSA-N, which are critical for computational modeling and structural verification .

Properties

IUPAC Name |

8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-11(13)8-2-1-7-6-10-3-4-14-9(7)5-8/h1-2,5,10H,3-4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBLNIGJHJCHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1085728-28-4 | |

| Record name | 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves the following steps:

Nitration of Benzoxazepine: The starting material, 2,3,4,5-tetrahydro-1,4-benzoxazepine, is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at low temperatures to control the nitration process and avoid over-nitration.

Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve continuous flow nitration processes, automated purification systems, and the use of safer and more environmentally friendly reagents.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at position 8 undergoes reduction to form the corresponding amine derivative, a common transformation in nitroaromatic compounds.

-

Catalytic Hydrogenation :

Nucleophilic Aromatic Substitution (SₙAr)

The nitro group activates the benzene ring for nucleophilic substitution, particularly at positions ortho and para to the nitro group.

-

Reactivity :

Cyclization and Ring Expansion

The benzoxazepine core participates in cyclization reactions, often involving the tertiary amine or oxygen atom:

-

Knoevenagel- -Hydride Shift Cyclization :

-

In the presence of 1,3-dicarbonyl compounds (e.g., Meldrum’s acid), analogs undergo domino reactions to form fused tetracyclic systems via hydride shifts .

-

Example :

This reaction proceeds via a zwitterionic intermediate, with regioselectivity dictated by the nitro group’s electron-withdrawing effects .

-

Rh-Catalyzed Hydrofunctionalization

The benzoxazepine scaffold can engage in asymmetric hydroamination with internal alkynes or allenes:

-

Reaction Conditions :

Substrate Catalyst Product Yield (%) ee (%) Alkyne-tethered derivative [Rh(cod)Cl]₂/(R)-DTBM-Segphos 3-Vinyl-1,4-benzoxazepine 73 90 Allenes [Rh(cod)Cl]₂/(S)-DTBM-Garphos 3-Vinyl-1,4-benzoxazepine 85 92 This method enables enantioselective synthesis of α-vinyl derivatives, useful in drug discovery .

Metabolic Transformations

In biological systems, the nitro group undergoes reductive metabolism:

-

Enzymatic Reduction :

Functionalization at the Tertiary Amine

The tertiary amine (position 4) undergoes alkylation or acylation:

-

N-Alkylation :

-

N-Acylation :

Electrophilic Aromatic Substitution (EAS)

The electron-rich positions of the benzoxazepine ring (positions 6 and 9) undergo electrophilic substitution:

-

Nitration/Sulfonation :

Stability and Degradation

-

Photodegradation :

-

Hydrolytic Stability :

Scientific Research Applications

Pharmaceutical Applications

1.1 Neuroleptic Properties

The compound has been identified as a dopamine antagonist and is being investigated for its potential use as a neuroleptic agent in treating mental disorders such as manic-depressive disorders. Its mechanism involves the modulation of dopamine receptors, which plays a crucial role in mood regulation and psychotic disorders .

1.2 Treatment of Sleep Disorders

Research indicates that 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can be formulated into pharmaceutical compositions aimed at treating sleep disorders. The compound exhibits properties that may reduce side effects commonly associated with traditional sleep medications like benzodiazepines. A patent highlights its efficacy in treating conditions such as insomnia and agitation by enhancing both REM and non-REM sleep .

2.1 Antimicrobial Properties

Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. For instance, compounds derived from this scaffold demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating potential applications in developing new antibiotics .

2.2 Antitumor Activity

There is ongoing research into the anticancer properties of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in oncology .

Chemical Synthesis and Industrial Applications

3.1 Synthetic Routes

The synthesis of this compound typically involves nitration processes that require careful control to achieve high purity products. This compound serves as a versatile building block for creating more complex heterocyclic compounds used in various chemical applications.

3.2 Material Science

In materials science, derivatives of this compound are being explored for their potential use in developing advanced materials with specific properties such as enhanced thermal stability or electrical conductivity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine with analogous benzoxazepines and related heterocycles, focusing on structural variations, synthetic routes, and physicochemical properties.

8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- Molecular Formula: C₉H₁₁BrClNO (MW: 264.55 g/mol)

- Structural Differences : Bromine replaces the nitro group at position 8; hydrochloride salt form enhances stability.

- Synthesis : Prepared via substitution reactions, with bromine introduced using electrophilic aromatic substitution or metal-catalyzed coupling .

- Key Data: IR peaks: Not explicitly reported in evidence, but bromine’s inductive effects likely alter absorption compared to nitro derivatives. NMR: Expected downfield shifts for aromatic protons adjacent to bromine. Applications: Brominated benzoxazepines are intermediates in drug discovery for halogen bonding in target interactions .

7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

- Molecular Formula : C₉H₁₁ClN₂O₃ (MW: 230.65 g/mol)

- Structural Differences : Nitro group at position 7 instead of 8, altering electronic distribution and steric interactions.

- Synthesis : Similar to the 8-nitro analog but requires regioselective nitration.

- Key Data :

5-Methyl-2,3,4,5-tetrahydro-1,4-benzoxazepine

- Molecular Formula: C₁₀H₁₃NO (MW: 163.22 g/mol)

- Structural Differences : Methyl group at position 5 enhances lipophilicity.

- Key Data :

Fluoro-Substituted Derivatives

- Examples: 9-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride (C₉H₁₁ClFNO, MW: 203.64 g/mol) . 7-Fluoro-2,2-dimethyl-2,3,4,5-tetrahydro-1,4-benzoxazepine (C₁₁H₁₄FNO, MW: 195.23 g/mol) .

- Structural Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability.

- Applications : Fluorinated benzoxazepines are scaffolds in PET imaging probes and kinase inhibitors .

Comparative Data Table

Biological Activity

8-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine is a nitrogen-containing heterocyclic compound recognized for its unique bicyclic structure and significant pharmacological potential. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including neuropharmacological effects and potential applications in treating various disorders.

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

- Structure : The compound features a benzene ring fused to a seven-membered azepine ring with a nitro group at the 8-position, which enhances its reactivity and biological activity .

1. Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It has shown promise as a potential treatment for sleep disorders such as insomnia. Research indicates that compounds in this class can act as dopamine D1 receptor antagonists, which may enhance sleep duration and quality by modulating neurotransmitter activity .

2. Anticancer Potential

Emerging studies suggest that 8-nitro derivatives may possess anticancer properties. Preliminary investigations indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell signaling pathways . Further research is needed to elucidate the specific pathways involved.

3. Anti-inflammatory Activity

The compound's nitro group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways. This suggests potential applications in treating inflammatory diseases .

The mechanism of action of this compound involves interaction with various biological targets:

- Binding Affinity : The nitro group can participate in redox reactions, influencing the compound's interaction with receptors and enzymes.

- Receptor Modulation : It may act on GABA receptors and dopamine receptors, affecting neurotransmission and potentially leading to sedative or anxiolytic effects .

Study on Sleep Disorders

A patent application describes the use of this compound for treating sleep disorders. In animal models, it was shown to increase both REM and non-REM sleep significantly compared to control groups. The optimal dosage range was identified as 10 mg to 100 mg per day .

Anticancer Research

In vitro studies have demonstrated that 8-nitro derivatives can inhibit the proliferation of certain cancer cell lines. For example, one study reported a reduction in cell viability by over 50% in breast cancer cells when treated with this compound at concentrations ranging from 10 µM to 100 µM .

Comparative Analysis with Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Dihydro-1H-benzodiazepin | Contains a benzodiazepine core | Anxiolytic properties |

| 8-Amino-2,3-dihydrobenzo[b]thieno[2,3-e]azepine | Thieno group addition | Neuroprotective effects |

| 9-Nitro-2-methylbenzodiazepin | Methyl substitution at the 2-position | Potential anxiolytic |

These compounds share structural similarities with this compound but exhibit distinct biological activities due to variations in their functional groups .

Q & A

Q. What are the established synthetic routes for 8-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine?

Key methods include:

- Reduction of carbonyl precursors : Reduction of 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives using agents like LiAlH4 in THF under reflux (65–78% yields) .

- Cyclization strategies : Condensation of 2-aryloxyethylamines with 2-formylbenzoic acid derivatives, followed by acid-mediated cyclization .

- Modified Pictet-Spengler reactions : Utilizing Lewis acids (e.g., Sc(OTf)₃) for stereoselective synthesis of tetrahydrobenzoxazepines (52–60% yields) .

Q. How is the nitro group introduced at the 8-position of the benzoxazepine scaffold?

Electrophilic nitration is typically employed:

- Nitration with HNO₃/H₂SO₄ at 0–5°C, with regioselectivity controlled by electron-donating/withdrawing substituents. Optimization via protecting group strategies (e.g., acetylation of adjacent hydroxyl groups) minimizes byproducts .

Q. What analytical techniques are essential for structural confirmation?

- HRMS : Validates molecular formula (e.g., C₁₀H₁₁N₂O₃, observed m/z 224.08) .

- NMR spectroscopy : ¹H/¹³C NMR with DEPT-135 identifies substitution patterns (e.g., δ 7.85 ppm for aromatic protons) .

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve low yields in cyclization steps?

- Catalyst screening : Cu(OTf)₂ improves reaction efficiency over Sc(OTf)₃ in acylaminoalkylation (70–85% yields) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance cyclization kinetics.

- In situ monitoring : Real-time NMR tracks intermediates to adjust reaction conditions .

Q. What structural modifications enhance pharmacological activity?

- C5 substitutions : Isopentyl groups increase lipophilicity (logP +1.2), improving blood-brain barrier penetration. Polar groups (e.g., carboxylic acid) enhance solubility but reduce CNS activity .

- Nitro group positioning : 8-Nitro derivatives show higher binding affinity to serotonin receptors (Ki = 12 nM vs. 45 nM for non-nitrated analogs) .

Q. How do computational methods predict metabolic stability?

- DFT calculations : Predict nitro group reduction potentials (e.g., ΔG‡ = 22 kcal/mol for CYP3A4-mediated metabolism) .

- Molecular docking : Identifies interactions with hepatic CYP450 isoforms (e.g., π-stacking with Phe304 in CYP3A4) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across reported protocols?

Discrepancies arise from:

- Catalyst purity : Trace moisture in Sc(OTf)₃ reduces activity by >30%.

- Reaction scale : Milligram-scale reactions show higher yields (75–85%) vs. gram-scale (50–60%) due to mixing inefficiencies .

Methodological Tables

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Carbonyl Reduction | 65–78 | LiAlH4, THF, reflux | |

| Pictet-Spengler Cyclization | 52–60 | Sc(OTf)₃, CH₂Cl₂, rt | |

| Acylaminoalkylation | 70–85 | Cu(OTf)₂, α-methoxy-isoindolone |

Q. Table 2: Pharmacological SAR Highlights

| Substituent (Position) | logP | Solubility (µg/mL) | Receptor Binding (Ki, nM) |

|---|---|---|---|

| 8-NO₂, 5-isopentyl | 3.1 | 12 | 5-HT₂A: 12 |

| 8-NO₂, 5-COOH | 1.8 | 450 | 5-HT₂A: 45 |

| Non-nitrated analog | 2.5 | 25 | 5-HT₂A: 85 |

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.